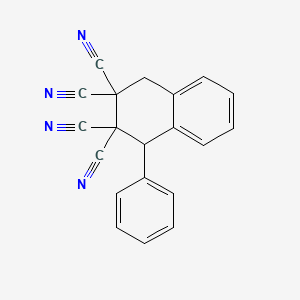
1-Phenyl-1,4-dihydronaphthalene-2,2,3,3-tetracarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-1,4-dihydronaphthalene-2,2,3,3-tetracarbonitrile is a complex organic compound characterized by its unique structure, which includes a phenyl group attached to a dihydronaphthalene core with four cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-1,4-dihydronaphthalene-2,2,3,3-tetracarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-1,4-dihydronaphthalene-2,2,3,3-tetracarbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or removal of oxygen, commonly using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce dihydronaphthalenes with varying degrees of saturation.
Scientific Research Applications
1-Phenyl-1,4-dihydronaphthalene-2,2,3,3-tetracarbonitrile has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 1-Phenyl-1,4-dihydronaphthalene-2,2,3,3-tetracarbonitrile exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and identify the primary molecular targets.
Comparison with Similar Compounds
- 1-Phenyl-3,4-dihydronaphthalene
- 1,2-Dihydro-4-phenylnaphthalene
- 1-Phenyl-1,2,3,4-tetrahydronaphthalene
Comparison: Compared to these similar compounds, 1-Phenyl-1,4-dihydronaphthalene-2,2,3,3-tetracarbonitrile is unique due to the presence of four cyano groups, which significantly influence its chemical reactivity and potential applications. The cyano groups enhance its electron-withdrawing properties, making it a valuable intermediate in various synthetic pathways.
Properties
CAS No. |
110569-38-5 |
|---|---|
Molecular Formula |
C20H12N4 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
1-phenyl-1,4-dihydronaphthalene-2,2,3,3-tetracarbonitrile |
InChI |
InChI=1S/C20H12N4/c21-11-19(12-22)10-16-8-4-5-9-17(16)18(20(19,13-23)14-24)15-6-2-1-3-7-15/h1-9,18H,10H2 |
InChI Key |
DUCSFKQKRVCQLU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(C(C1(C#N)C#N)(C#N)C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


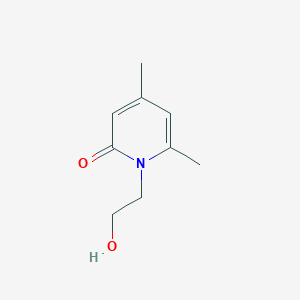

![3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium bromide](/img/structure/B14318021.png)
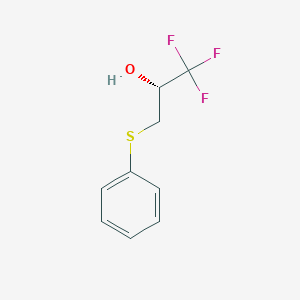
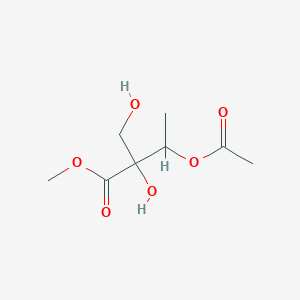
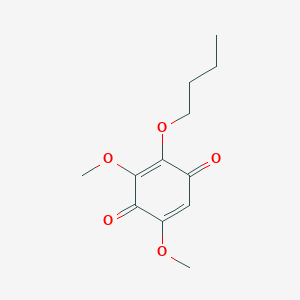

![2-[(E)-2-(3,3-dimethylindol-2-yl)ethenyl]benzenethiol](/img/structure/B14318047.png)
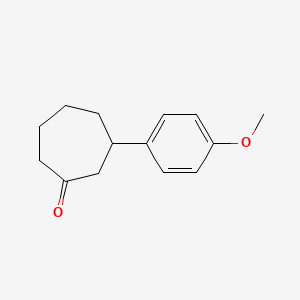
![2-[(5-Aminonaphthalen-1-yl)carbamoyl]benzoic acid](/img/structure/B14318050.png)
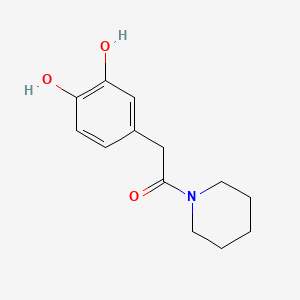

methyl}diazenyl]phenyl}arsonic acid](/img/structure/B14318072.png)

